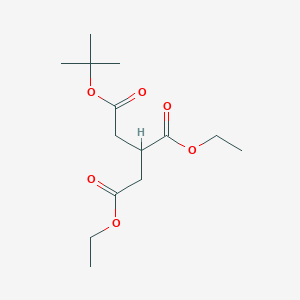![molecular formula C17H12O2S4 B14383272 4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione CAS No. 88691-98-9](/img/structure/B14383272.png)
4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-1,3,6,9-tetrathiaspiro[44]nonane-7,8-dione is a complex organic compound characterized by its unique spiro structure, which includes sulfur atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione typically involves multi-step organic reactions. One common method includes the reaction of diphenyl disulfide with a suitable spiro compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Large-scale reactors, continuous flow systems, and advanced purification techniques are often employed to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4,6,9-Tetrathiaspiro[4.4]nonane: Shares a similar spiro structure but lacks the diphenyl groups.
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Another compound with diphenyl groups but different core structure.
Uniqueness
4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione is unique due to its combination of sulfur atoms and phenyl groups within a spiro structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
88691-98-9 |
|---|---|
Molecular Formula |
C17H12O2S4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
9,9-diphenyl-1,4,6,8-tetrathiaspiro[4.4]nonane-2,3-dione |
InChI |
InChI=1S/C17H12O2S4/c18-14-15(19)23-17(22-14)16(20-11-21-17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
CJYIBUWKDDUZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(C2(S1)SC(=O)C(=O)S2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



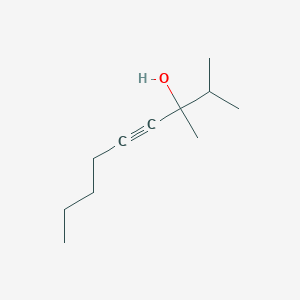
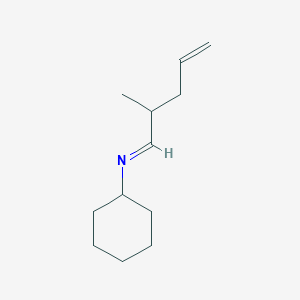
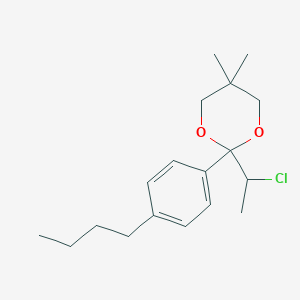
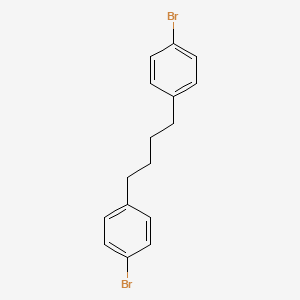
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
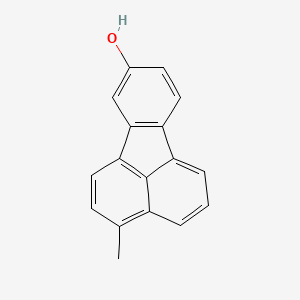
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
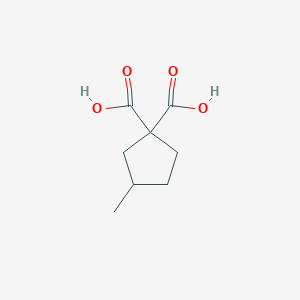

![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
